5,8-Dimethylisoquinoline
Overview
Description
5,8-Dimethylisoquinoline is an organic compound belonging to the class of isoquinolines, which are aromatic heterocyclic compounds. The molecular formula of this compound is C11H11N, and it has a molecular weight of 157.21 g/mol . Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. This compound is a derivative of isoquinoline with two methyl groups attached at the 5th and 8th positions of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethylisoquinoline can be achieved through various methods. One common approach involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime, which is then heated with phosphorus pentoxide to yield isoquinoline
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, methylation, and purification through distillation or recrystallization. The choice of catalysts and reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitration using nitric acid and sulfuric acid, alkylation using alkyl halides and a base.
Major Products Formed
Oxidation: Quinoline derivatives with functional groups at the 5th and 8th positions.
Reduction: Reduced isoquinoline derivatives with hydrogenated aromatic rings.
Substitution: Various substituted isoquinoline derivatives depending on the substituent introduced.
Scientific Research Applications
5,8-Dimethylisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dimethylisoquinoline involves its interaction with various molecular targets and pathways. As an aromatic heterocyclic compound, it can intercalate with DNA, inhibiting DNA replication and transcription. This property makes it a potential candidate for anticancer drug development. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 5,8-Dimethylisoquinoline, lacking the methyl groups at the 5th and 8th positions.
6-Bromo-5,8-Dimethylisoquinoline: A brominated derivative with a bromine atom at the 6th position.
7-Anilino-5,8-Dimethylisoquinoline: An anilino derivative with an aniline group at the 7th position.
Uniqueness
This compound is unique due to the presence of methyl groups at the 5th and 8th positions, which can influence its chemical reactivity and biological activity. These methyl groups can affect the compound’s electronic properties, making it distinct from other isoquinoline derivatives .
Properties
IUPAC Name |
5,8-dimethylisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-3-4-9(2)11-7-12-6-5-10(8)11/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCIKNQAGXBGGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294131 | |
Record name | 5,8-dimethylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75476-82-3 | |
Record name | 5,8-dimethylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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